molecular formula C15H17NO3 B14153135 2-(1,3-Benzodioxol-5-ylmethyl)-1-azabicyclo(2.2.2)octan-3-one CAS No. 111896-96-9

2-(1,3-Benzodioxol-5-ylmethyl)-1-azabicyclo(2.2.2)octan-3-one

Cat. No.: B14153135
CAS No.: 111896-96-9
M. Wt: 259.30 g/mol
InChI Key: WLBOKVAHWFVTCP-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-1-azabicyclo(222)octan-3-one is a complex organic compound that features a bicyclic structure with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1-azabicyclo(2.2.2)octan-3-one typically involves multiple steps, starting from commercially available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo intermediate . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethyl)-1-azabicyclo(2.2.2)octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be utilized to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylmethyl)-1-azabicyclo(2.2.2)octan-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(1,3-Benzodioxol-5-ylmethyl)-1-azabicyclo(2.2.2)octan-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,3-Benzodioxol-5-ylmethyl)-1-azabicyclo(2.2.2)octan-3-one lies in its combination of a bicyclic structure with a benzodioxole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research.

Properties

CAS No.

111896-96-9

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C15H17NO3/c17-15-11-3-5-16(6-4-11)12(15)7-10-1-2-13-14(8-10)19-9-18-13/h1-2,8,11-12H,3-7,9H2

InChI Key

WLBOKVAHWFVTCP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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